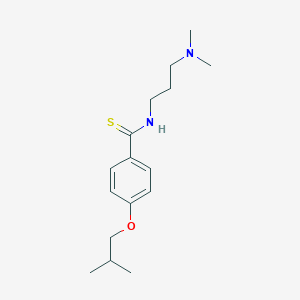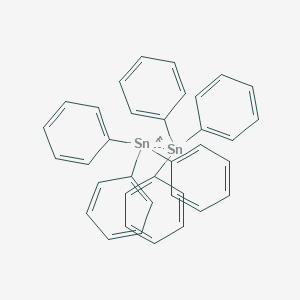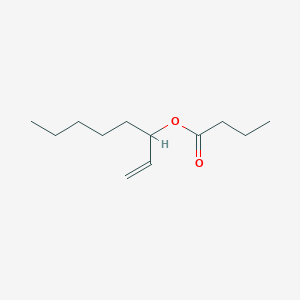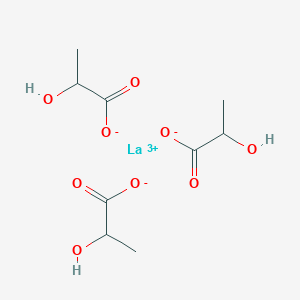
3-(哌啶-4-基)-1H-吲哚
描述
The compound 3-(Piperidin-4-yl)-1H-indole is a structural motif present in various chemical entities that exhibit a wide range of biological activities. It is a hybrid structure combining the indole and piperidine rings, which are common in many pharmacologically active molecules. The indole moiety is a fundamental scaffold in medicinal chemistry, often associated with neurotransmitter modulation, while the piperidine ring is known for its presence in compounds with central nervous system activity .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, yielding products with high enantiomeric excess . Another approach involved the synthesis of 3-(4-piperidinylalkyl)indoles, which were tested as selective inhibitors for neuronal 5-hydroxytryptamine uptake . Additionally, the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives has been achieved from diastereomers, with the absolute configuration determined by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of 3-(piperidin-4-yl)-1H-indole derivatives has been systematically studied. Single crystal X-ray crystallography has been employed to determine the molecular structure and absolute configuration of chiral derivatives . The study of the molecular structure is crucial for understanding the stereochemical requirements for biological activity and for the design of molecules with improved pharmacological profiles.
Chemical Reactions Analysis
The reactivity of indole and piperidine derivatives has been explored in various chemical reactions. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives with unique regioselectivity . The understanding of such reactions is essential for the development of novel synthetic routes and the optimization of existing ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(piperidin-4-yl)-1H-indole derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms into the structure has been shown to affect the pKa and pharmacokinetic profiles of the compounds . The corrosion inhibition properties of 3-amino alkylated indoles on mild steel in acidic conditions have also been investigated, revealing that the ring size of the amino group significantly influences the inhibition efficiency . These studies highlight the importance of understanding the physical and chemical properties for the practical application of these compounds.
科学研究应用
抗疟疾特性:Santos等人(2015年)合成了一系列基于3-(哌啶-4-基)-1H-吲哚的化合物,并评估了它们的抗疟疾活性。他们发现了具有铅类特性的化合物,对抗药物耐药和敏感性疟疾菌株均表现出活性,暗示该化合物可能成为抗疟疾药物的潜在新化学类型(Santos et al., 2015)。
化学重排:Hallett等人(2000年)研究了涉及该化合物吲哚核的重排反应,揭示了这类反应的立体和区域化学结果(Hallett et al., 2000)。
缓蚀作用:Verma等人(2016年)研究了3-(哌啶-4-基)-1H-吲哚衍生物作为在酸性环境中对轻钢腐蚀的缓蚀剂的应用。他们的研究结果显示,这些化合物在抑制腐蚀方面是有效的,抑制效率随氨基团的环大小增加而增加(Verma et al., 2016)。
合成和立体化学:Król等人(2022年)描述了新手性3-(哌啶-4-基)-1H-吲哚衍生物的合成,强调了它们在立体化学和分子结构确定中的潜在应用(Król等人,2022年)。
血清素受体配体的药代动力学:Van Niel等人(1999年)探讨了3-(哌啶-4-基)-1H-吲哚衍生物氟化对其作为血清素5-HT1D受体配体的药代动力学特性的影响。他们的研究表明,氟原子的引入可以显著影响这些化合物的口服吸收和生物利用度(Van Niel et al., 1999)。
CCR3拮抗剂在啮齿动物中的选择性:Kriegl等人(2015年)报告了哌啶-4-基-1H-吲哚作为CC趋化因子受体-3拮抗剂在啮齿动物中的选择性,为这一铅化合物类别的优化提供了见解(Kriegl et al., 2015)。
胆碱酯酶和单胺氧化酶抑制剂:Bautista-Aguilera等人(2014年)合成并评估了新的吲哚衍生物,确定其中一种为胆碱酯酶和单胺氧化酶的双重抑制剂,对治疗神经退行性疾病具有重要意义(Bautista-Aguilera et al., 2014)。
神经保护剂:Buemi等人(2013年)探讨了吲哚衍生物的神经保护特性,发现某些化合物表现出对N-甲基-D-天门冬氨酸(NMDA)受体的强效配体活性,并表现出抗氧化特性,暗示了它们在治疗神经退行性疾病中的潜力(Buemi et al., 2013)。
作用机制
Target of Action
Piperidine derivatives, which include 3-(piperidin-4-yl)-1h-indole, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a variety of pharmacological activities . The interaction of these compounds with their targets can lead to various changes at the molecular level, potentially influencing cellular processes.
Biochemical Pathways
For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions, promoting transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulating a variety of growth factors .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are often considered during their design and synthesis for drug development .
Result of Action
Piperidine derivatives have been found to exhibit a variety of biological activities, including antiaggregatory and antioxidant effects .
安全和危害
属性
IUPAC Name |
3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIRZPVWWIMPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17403-09-7 | |
| Record name | 3-(4-Piperidinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-piperidyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 3-(piperidin-4-yl)-1H-indole scaffold in drug discovery?
A: The 3-(piperidin-4-yl)-1H-indole scaffold serves as a valuable starting point for developing novel drug candidates. This specific chemical structure has shown promising results as a serotonin 5-HT1F receptor agonist []. 5-HT1F agonists are recognized for their potential in treating migraine headaches and related conditions [].
Q2: Can you provide an example of a specific application of a 3-(piperidin-4-yl)-1H-indole derivative in drug development?
A: Researchers have investigated deuterium-labeled [4-(1H-indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid, a derivative of 3-(piperidin-4-yl)-1H-indole, as a potential CCR2 antagonist []. CCR2 plays a crucial role in inflammatory responses and is considered a target for treating various inflammatory diseases []. By incorporating deuterium, researchers aim to enhance the compound's pharmacokinetic properties, potentially leading to improved efficacy and safety [].
Q3: How do structural modifications of the 3-(piperidin-4-yl)-1H-indole scaffold influence its biological activity?
A: Introducing substituents at the 5-position of the 3-(piperidin-4-yl)-1H-indole significantly impacts its interaction with the 5-HT1F receptor and its agonistic activity []. This suggests that modifying this specific position on the molecule can be a valuable strategy for fine-tuning its pharmacological properties and developing compounds with improved potency and selectivity for the desired target.
Q4: What are the potential research applications of deuterated 3-(piperidin-4-yl)-1H-indole derivatives?
A: Deuterated derivatives, like the one explored as a potential CCR2 antagonist [], can be valuable tools in drug metabolism and pharmacokinetic studies. Their use allows researchers to track the compound's fate within the body, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for optimizing drug candidates and developing effective therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


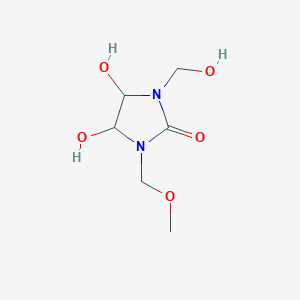
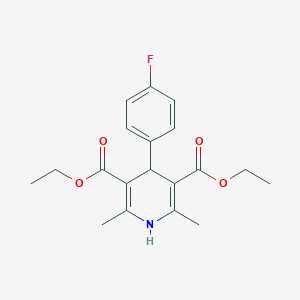
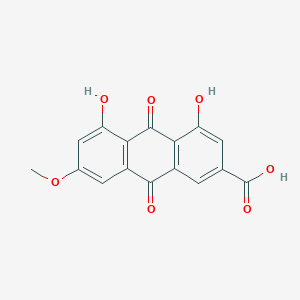
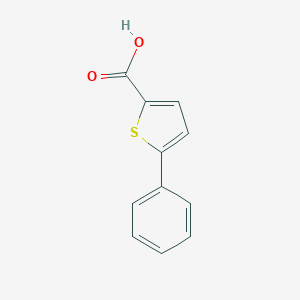
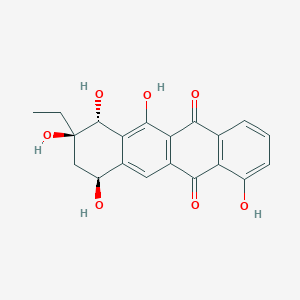

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
